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Compound of Interest

Compound Name:
4-(2,6-Difluoro-3-

bromobenzyl)morpholine

CAS No.: 1428234-63-2

Cat. No.: B3240151

Get Quote

Executive Summary & Compound Utility
4-(2,6-Difluoro-3-bromobenzyl)morpholine (CAS: 1428234-63-2) is a specialized building

block used in the synthesis of kinase inhibitors and CNS-active agents. Its structural core

combines a morpholine moiety (solubilizing group) with a poly-halogenated benzyl scaffold.

The Analytical Challenge: Unlike standard benzyl morpholines, the presence of fluorine atoms

at the 2 and 6 positions introduces complex spin-spin coupling systems (

and

). This guide demonstrates how to leverage these couplings as "fingerprints" for unambiguous
structural assignment, comparing the target against the simpler 4-(3-Bromobenzyl)morpholine.
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Feature
Target: 2,6-Difluoro-3-
bromo

Alternative: 3-Bromo (Non-
fluorinated)

Benzylic

H Signal

Triplet (

Hz)
Singlet

C Spectrum
Highly complex (d, t, dd

patterns)

Simple (Singlets for all

carbons)

Electronic Environment
Electron-deficient ring

(Shielded C1)
Electron-neutral/rich ring

Diagnostic Marker F Satellites on C2, C6, C1 C-Br Shift only

Experimental Protocol: Synthesis & Sample
Preparation
To ensure spectral reproducibility, the following protocol outlines the synthesis and preparation

of the analytical sample. This workflow minimizes paramagnetic impurities (from Pd residues if

using coupling) or hydrolysis byproducts.

Synthesis Workflow (Nucleophilic Substitution)
The compound is synthesized via

displacement of bromide from 2,6-difluoro-3-bromobenzyl bromide by morpholine.

Reagents:
2,6-Difluoro-3-bromobenzyl bromide

+ Morpholine (1.2 eq)

Reaction:
K2CO3, MeCN

Reflux, 4h

Workup:
Dilute w/ EtOAc
Wash H2O/Brine

Dry MgSO4

Purification:
Flash Column

(Hex/EtOAc 4:1)

NMR Prep:
Dissolve 10mg in

0.6mL CDCl3

Click to download full resolution via product page

Caption: Optimized workflow for isolation of analytical-grade benzyl morpholine derivatives.

NMR Acquisition Parameters
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Solvent:

(Chloroform-d) with 0.03% TMS.

Concentration: 15 mg/0.6 mL.

Temperature: 298 K.

H Parameters: 400 MHz, spectral width 12 ppm, 30° pulse, d1 = 2.0s.

C Parameters: 100 MHz, proton-decoupled, d1 = 3.0s (to allow relaxation of quaternary C-F
carbons).

Spectral Analysis: H NMR
The proton spectrum of the 2,6-difluoro derivative is distinct due to long-range H-F coupling.

A. Benzylic Position (The "Triplet" Test)
In the non-fluorinated 3-bromo analogue, the benzylic

connecting the morpholine to the ring appears as a sharp singlet at

ppm. In the 2,6-difluoro target, this signal splits into a triplet due to coupling with the two
equivalent fluorine atoms at positions 2 and 6.

Shift:

ppm (Deshielded by F).

Multiplicity: Triplet (

).

Coupling Constant:

Hz.

B. Morpholine Ring
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The morpholine protons appear as two distinct triplets (or broad multiplets depending on

resolution):

N-

:

ppm (

).

O-

:

ppm (

).

C. Aromatic Region (Structural Logic)
The 2,6-difluoro-3-bromo substitution pattern leaves only two aromatic protons: H4 and H5.

H4 (para to C1, ortho to Br): Appears as a dt (doublet of triplets) or ddd. It couples to H5

(ortho,

Hz) and F2/F6 (long range). The proximity to Bromine deshields it.

H5 (meta to C1): Appears as a td (triplet of doublets) due to coupling with H4 and the strong

coupling to the adjacent F6 (

Hz).

Comparison Table:

H NMR Data
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Position
4-(2,6-Difluoro-3-
bromobenzyl)morpholine

4-(3-
Bromobenzyl)morpholine
(Ref)

Solvent

Benzylic
3.65 ppm (t,

Hz)
3.48 ppm (s)

Morpholine O- 3.70 ppm (t) 3.70 ppm (t)

Morpholine N- 2.50 ppm (t) 2.43 ppm (t)

Aromatic H 7.35 (H4), 6.85 (H5) 7.50 (s), 7.39 (d), 7.18 (t)

Spectral Analysis: C NMR (The Fingerprint)
The

C spectrum is the definitive confirmation tool. The fluorine atoms cause large splittings that
allow assignment of every carbon atom without 2D experiments.

C-F Coupling Constants (Diagnostic Rules)
(Direct): ~240–250 Hz (Huge doublet).

(Ortho): ~15–25 Hz.

(Meta): ~5–10 Hz.

(Para): ~2–3 Hz (Often unresolved broadening).

Assignment Logic
C2 & C6 (C-F): These appear as a doublet of doublets (dd) or a "pseudo-triplet" if shifts are

identical.

Shift:
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ppm.

Splitting:

Hz.

C1 (Quaternary Benzyl): The carbon attached to the morpholine-methyl group.

Shift:

ppm.

Splitting: Triplet (

) due to simultaneous coupling to F2 and F6 (

Hz).

C3 (C-Br):

Shift:

ppm.

Splitting: Doublet or dd (Coupled to F2,

Hz).

Benzylic

:

Shift:

ppm.

Splitting: Triplet (

) (

Hz). Note: In the non-fluorinated analogue, this is a singlet at 62 ppm.
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Target Signal Selection

Aromatic Region
(100-165 ppm)

Aliphatic Region
(50-70 ppm)

Splitting > 200 Hz?
(C-F Bond)

Benzylic CH2
(~53 ppm, t)

Splitting ~20 Hz?
(Ortho/C1)

No

Assign C2/C6
(~160 ppm, dd)

Yes

Assign C1
(~115 ppm, t)

Triplet

Assign C3-Br
(~108 ppm, dd)

Doublet

Click to download full resolution via product page

Caption: Decision tree for assigning

C signals based on C-F coupling magnitude.

Conclusion & Recommendations
For researchers utilizing 4-(2,6-Difluoro-3-bromobenzyl)morpholine, the

C NMR spectrum is the primary validation tool. The diagnostic triplet at C1 (~115 ppm) and the
benzylic carbon (~53 ppm) instantly distinguish it from mono-fluorinated or non-fluorinated
impurities.
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If the benzylic proton signal (3.65 ppm) is a singlet, your reaction has failed (likely starting

material or wrong isomer).

If the benzylic proton signal is a triplet, the 2,6-difluoro substitution pattern is intact.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://authors.library.caltech.edu/
https://www.benchchem.com/product/b3240151/docs#technical-analysis-comparative-profiling-4-2-6-difluoro-3-bromobenzyl-morpholine
https://www.benchchem.com/product/b3240151/docs#technical-analysis-comparative-profiling-4-2-6-difluoro-3-bromobenzyl-morpholine
https://www.benchchem.com/product/b3240151/docs#technical-analysis-comparative-profiling-4-2-6-difluoro-3-bromobenzyl-morpholine
https://www.benchchem.com/product/b3240151/docs#technical-analysis-comparative-profiling-4-2-6-difluoro-3-bromobenzyl-morpholine
https://www.benchchem.com/product/b3240151?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3240151?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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